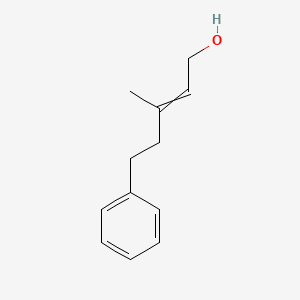
3-Methyl-5-phenylpent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-phenylpent-2-en-1-ol is an organic compound with the molecular formula C12H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain with a phenyl group substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpent-2-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For instance, the reaction of phenylmagnesium bromide with 3-methylpent-2-en-1-one under controlled conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of intermediate compounds. For example, the aldol condensation of cinnamaldehyde with propanal followed by hydrogenation over ruthenium and nickel-supported catalysts can produce the desired alcohol . This method allows for large-scale production with high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-Methyl-5-phenylpent-2-en-1-one.
Reduction: Formation of 3-Methyl-5-phenylpentan-1-ol.
Substitution: Formation of 3-Methyl-5-phenylpent-2-en-1-chloride or bromide.
科学研究应用
3-Methyl-5-phenylpent-2-en-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 3-Methyl-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression .
相似化合物的比较
Similar Compounds
5-Phenylpent-1-en-3-ol: Similar structure but with a different position of the hydroxyl group.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a triple bond instead of a double bond.
2-Methyl-5-phenylpentan-1-ol: Saturated analog of 3-Methyl-5-phenylpent-2-en-1-ol.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
3-methyl-5-phenylpent-2-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
InChI 键 |
RWYNOPXFCUWVIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


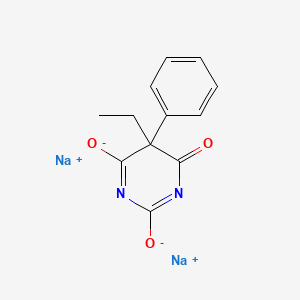
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
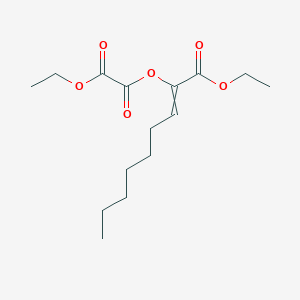
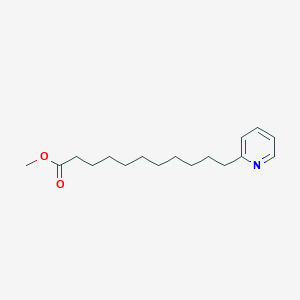
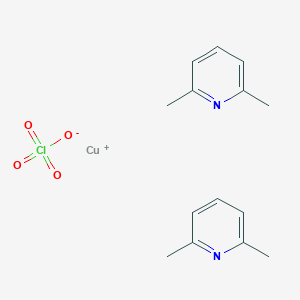
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
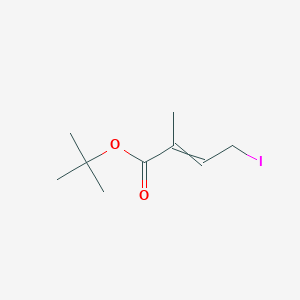
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)

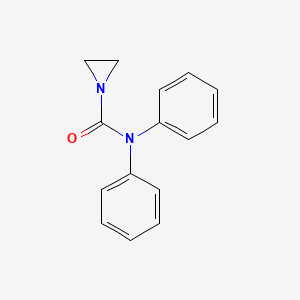
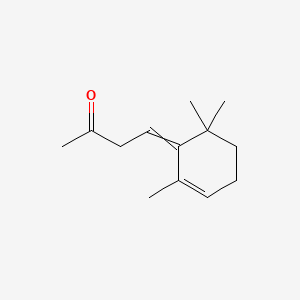
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638654.png)
